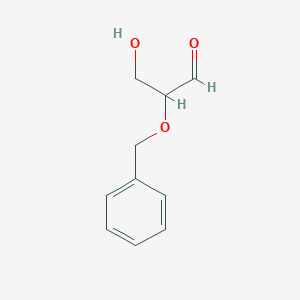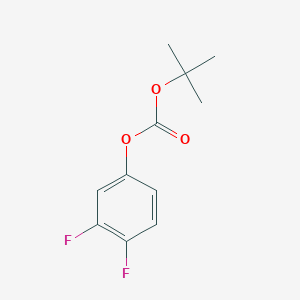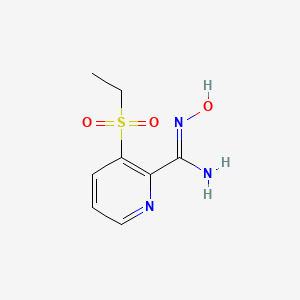
3-(ethanesulfonyl)-N'-hydroxypyridine-2-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(ethanesulfonyl)-N’-hydroxypyridine-2-carboximidamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an ethanesulfonyl group attached to a pyridine ring, along with a hydroxypyridine carboximidamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethanesulfonyl)-N’-hydroxypyridine-2-carboximidamide typically involves multiple steps. One common method starts with the preparation of the pyridine-2-carboximidamide core, followed by the introduction of the ethanesulfonyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. For instance, the use of triethylamine as a base and ethanesulfonyl chloride as a sulfonating agent under controlled temperature conditions is a common approach .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(ethanesulfonyl)-N’-hydroxypyridine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized pyridine derivatives.
科学的研究の応用
3-(ethanesulfonyl)-N’-hydroxypyridine-2-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-(ethanesulfonyl)-N’-hydroxypyridine-2-carboximidamide involves its interaction with specific molecular targets. The ethanesulfonyl group can act as a reactive site for binding to enzymes or receptors, thereby modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s overall biological activity .
類似化合物との比較
Similar Compounds
- 3-(methanesulfonyl)-N’-hydroxypyridine-2-carboximidamide
- 3-(propylsulfonyl)-N’-hydroxypyridine-2-carboximidamide
- 3-(butanesulfonyl)-N’-hydroxypyridine-2-carboximidamide
Uniqueness
Compared to similar compounds, 3-(ethanesulfonyl)-N’-hydroxypyridine-2-carboximidamide exhibits unique properties due to the specific length and structure of the ethanesulfonyl group. This can affect its reactivity, solubility, and interaction with biological targets, making it a compound of particular interest in various research applications .
特性
分子式 |
C8H11N3O3S |
|---|---|
分子量 |
229.26 g/mol |
IUPAC名 |
3-ethylsulfonyl-N'-hydroxypyridine-2-carboximidamide |
InChI |
InChI=1S/C8H11N3O3S/c1-2-15(13,14)6-4-3-5-10-7(6)8(9)11-12/h3-5,12H,2H2,1H3,(H2,9,11) |
InChIキー |
USDFSLAALXXADW-UHFFFAOYSA-N |
異性体SMILES |
CCS(=O)(=O)C1=C(N=CC=C1)/C(=N/O)/N |
正規SMILES |
CCS(=O)(=O)C1=C(N=CC=C1)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


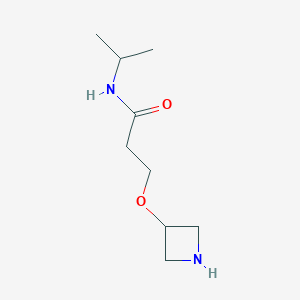
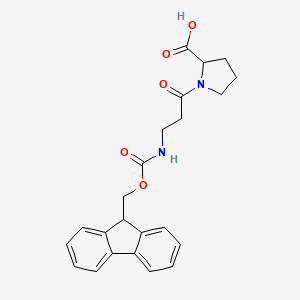


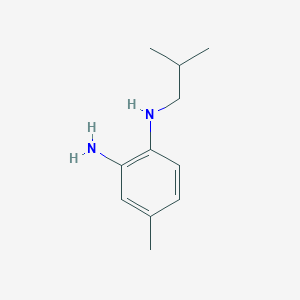
![8,16-Bis[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B15327452.png)
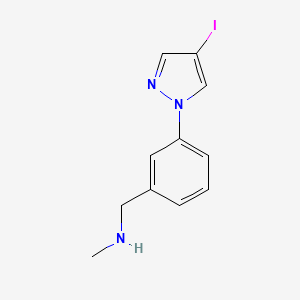


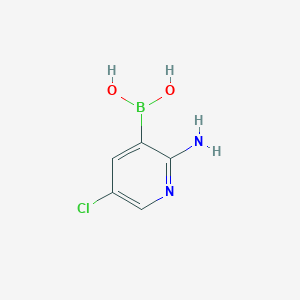

![[(3aR,4R,5R,6aS)-4-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B15327491.png)
